![molecular formula C18H19ClN2O4S B6116317 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B6116317.png)
4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways.
Mechanism of Action
4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of specific kinases involved in cell signaling pathways. It binds to the ATP-binding site of these enzymes and prevents their activation, leading to the suppression of downstream signaling events. By targeting multiple kinases, 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide has the potential to provide a more comprehensive approach to the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in these cells. It also suppresses the production of inflammatory cytokines in autoimmune diseases, leading to a reduction in disease activity. 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide is its potent activity against multiple kinases involved in cancer and autoimmune diseases. This makes it a promising candidate for the treatment of these diseases. However, the limited availability of the drug and the complexity of its synthesis may pose challenges for lab experiments. In addition, the lack of clinical data on the safety and efficacy of 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide in humans makes it difficult to assess its potential for clinical use.
Future Directions
There are several future directions for the development of 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of focus is the optimization of its synthesis method to improve the yield and reduce the complexity of the process. Another area of focus is the evaluation of its efficacy and safety in clinical trials. Further studies are also needed to elucidate the mechanisms of action of 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide and its potential for combination therapy with other drugs. Overall, 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide represents a promising candidate for the treatment of cancer and autoimmune diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylphenylamine to form 4-chloro-3-(3-methylphenylamino)benzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with morpholine and sodium sulfite to yield 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide. The overall yield of the synthesis is around 15%.
Scientific Research Applications
4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against several kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of these diseases. 4-chloro-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the proliferation of cancer cells and suppress the production of inflammatory cytokines in autoimmune diseases.
properties
IUPAC Name |
4-chloro-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-3-2-4-15(11-13)20-18(22)14-5-6-16(19)17(12-14)26(23,24)21-7-9-25-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFBNYRJWLNRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.